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Abstract
Ferrocenemethanol [(C₅H₅)Fe(C₅H₄CH₂OH)], a stable, yellow crystalline organometallic

compound, has garnered significant attention across various scientific disciplines. Its unique

electrochemical properties make it a standard reference compound in non-aqueous

electrochemistry. Furthermore, its role as a versatile synthetic intermediate has led to the

development of novel compounds with significant biological activities, particularly in the realm

of anticancer and biosensing applications. This technical guide provides an in-depth overview

of the fundamental physicochemical properties, spectroscopic characteristics, and key

experimental protocols related to ferrocenemethanol. It also explores its mechanism of action

in biological systems, offering a valuable resource for researchers in chemistry, materials

science, and drug development.

Physicochemical Properties
Ferrocenemethanol is an air- and moisture-sensitive solid at room temperature. Its core

structure consists of a central iron atom "sandwiched" between two cyclopentadienyl rings, with

a hydroxymethyl group substituent on one of the rings. This structure imparts unique electronic

and steric properties to the molecule.

Table 1: Physicochemical Properties of Ferrocenemethanol
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Property Value Reference

Molecular Formula C₁₁H₁₂FeO [1][2]

Molecular Weight 216.06 g/mol [1][2]

Appearance Yellow crystalline solid [1]

Melting Point 79-81 °C [1][2][3]

Solubility

Partially miscible in water;

Soluble in methanol and other

organic solvents.

[1]

CAS Number 1273-86-5 [1][2]

Spectroscopic Characteristics
The structural features of ferrocenemethanol give rise to a distinct spectroscopic signature,

which is crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the identity and purity of

ferrocenemethanol. The spectra are characterized by signals corresponding to the protons

and carbons of the cyclopentadienyl (Cp) rings and the hydroxymethyl substituent.

Table 2: ¹H NMR Spectroscopic Data for Ferrocenemethanol (in CDCl₃)

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Reference

~4.35 s 2H -CH₂O- [1]

~4.26 t 2H
Substituted Cp

ring protons
[1]

~4.20 br 7H

Unsubstituted

and substituted

Cp ring protons

[1]
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Table 3: ¹³C NMR Spectroscopic Data for Ferrocenemethanol (in CDCl₃)

Chemical Shift (δ, ppm) Assignment Reference

~88.88
Quaternary carbon of the

substituted Cp ring
[1][4]

~69.33 CH of the substituted Cp ring [1][4]

~68.74 -CH₂O- [1][4]

~68.70 CH of the substituted Cp ring [1][4]

~68.29
CH of the unsubstituted Cp

ring
[1][4]

~61.17
-OH (may not be consistently

observed)
[1][4]

Infrared (IR) Spectroscopy
The IR spectrum of ferrocenemethanol exhibits characteristic absorption bands corresponding

to the vibrations of its functional groups. The spectrum is typically recorded using a KBr pellet.

Table 4: Characteristic IR Absorption Bands for Ferrocenemethanol (KBr Pellet)
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Wavenumber
(cm⁻¹)

Intensity Assignment Reference

~3400-3100 Broad, Strong
O-H stretching

(hydrogen-bonded)
[5][6]

~3100-3000 Medium
C-H stretching

(aromatic Cp ring)
[2][7]

~2950-2850 Medium
C-H stretching

(aliphatic -CH₂-)
[5][6]

~1650 Weak
C=C stretching (Cp

ring)
[2][7]

~1410 Medium
C-C stretching (Cp

ring)
[2][7]

~1108, 999, 811 Strong
C-H out-of-plane

bending (Cp ring)
[2][7]

~1050 Strong C-O stretching [5][6]

~476 Medium
Asymmetric ring-metal

stretching
[7]

UV-Visible (UV-Vis) Spectroscopy
The electronic spectrum of ferrocenemethanol in ethanol displays characteristic absorption

bands in the UV and visible regions, arising from d-d transitions of the iron center and charge-

transfer transitions between the metal and the cyclopentadienyl ligands.

Table 5: UV-Visible Spectroscopic Data for Ferrocenemethanol (in Ethanol)

λ_max (nm)
Molar Absorptivity
(ε, M⁻¹cm⁻¹)

Transition Type Reference

~325 ~450 d-d transition [8][9]

~440 ~90 d-d transition [8][9]
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Experimental Protocols
Synthesis of Ferrocenemethanol via Reduction of
Ferrocenecarboxaldehyde
This protocol details the synthesis of ferrocenemethanol by the reduction of

ferrocenecarboxaldehyde using sodium borohydride.

Materials:

Ferrocenecarboxaldehyde

Sodium borohydride (NaBH₄)

Tetrahydrofuran (THF), anhydrous

Methanol (MeOH), anhydrous

Ethyl acetate (EtOAc)

Deionized water

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Separatory funnel

Rotary evaporator

Procedure:

Dissolve ferrocenecarboxaldehyde (1 equivalent) in a mixture of THF and MeOH (5:1 v/v) in

a round-bottom flask equipped with a magnetic stir bar.[1]
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While stirring at room temperature, add sodium borohydride (1 equivalent) portion-wise over

30 minutes.[1]

Continue stirring for an additional 30 minutes after the addition is complete.[1]

Monitor the reaction progress by thin-layer chromatography (TLC).

Once the reaction is complete, remove the solvents under reduced pressure using a rotary

evaporator.[1]

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.[1]

Wash the organic layer sequentially with deionized water and brine.[1]

Dry the organic layer over anhydrous sodium sulfate.[1]

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield

ferrocenemethanol as a yellow solid.[1]

The product can be further purified by recrystallization from a suitable solvent system (e.g.,

hexanes/ethyl acetate).

Synthesis

Work-up Purification

Ferrocenecarboxaldehyde

Reaction MixtureNaBH4

THF/MeOH (5:1)

Solvent EvaporationStir at RT EtOAc Extraction Water & Brine Wash Drying (Na2SO4) Final Evaporation Crude Ferrocenemethanol Recrystallization Pure Ferrocenemethanol
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Synthesis and Purification of Ferrocenemethanol.

Cyclic Voltammetry of Ferrocenemethanol
This protocol outlines the procedure for performing cyclic voltammetry on ferrocenemethanol,
a common experiment to determine its redox potential.

Materials:

Ferrocenemethanol

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

Solvent (e.g., acetonitrile or dichloromethane, anhydrous)

Three-electrode electrochemical cell (working, reference, and counter electrodes)

Potentiostat

Procedure:

Prepare a solution of ferrocenemethanol (e.g., 1 mM) in the chosen solvent containing the

supporting electrolyte.

Assemble the three-electrode cell with the working electrode (e.g., glassy carbon or

platinum), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g.,

platinum wire).

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least

10-15 minutes.

Set the parameters on the potentiostat:

Initial Potential: A potential where no reaction occurs (e.g., 0.0 V vs. reference).

Switching Potential (Vertex 1): A potential sufficiently positive to oxidize

ferrocenemethanol (e.g., +0.8 V).
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Switching Potential (Vertex 2): A potential sufficiently negative to reduce the generated

ferrocenium cation (e.g., 0.0 V).

Scan Rate: Typically 100 mV/s.

Run the cyclic voltammogram and record the resulting current-voltage curve.

From the voltammogram, determine the half-wave potential (E₁/₂) as the average of the

anodic (Epa) and cathodic (Epc) peak potentials. This value represents the formal redox

potential of the Fc/Fc⁺ couple under the experimental conditions.

Biological Activity and Mechanism of Action
Ferrocene and its derivatives, including ferrocenemethanol, have shown promise as

anticancer agents. Their mechanism of action is often attributed to the generation of reactive

oxygen species (ROS) through Fenton-like reactions and the subsequent induction of

apoptosis.

Fenton Reaction and ROS Generation
The iron center in ferrocenemethanol can participate in Fenton-like chemistry within the

cellular environment. The Fe(II) of the ferrocene moiety can react with endogenous hydrogen

peroxide (H₂O₂) to produce highly reactive hydroxyl radicals (•OH). This process can lead to

oxidative stress, damaging cellular components such as lipids, proteins, and DNA.

Induction of Apoptosis
The oxidative stress induced by ferrocenemethanol-generated ROS can trigger programmed

cell death, or apoptosis. Studies on related ferrocene derivatives have implicated the intrinsic

(mitochondrial) pathway of apoptosis. This pathway involves the disruption of the mitochondrial

membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c

then activates a cascade of caspases (cysteine-aspartic proteases), which are the executioners

of apoptosis, ultimately leading to cell death.[10][11] Furthermore, some ferrocene derivatives

have been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is a critical

regulator of cell growth, proliferation, and survival.[10][12]
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Proposed Apoptotic Signaling Pathway for Ferrocene Derivatives.
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Crystal Structure
Detailed crystallographic data for ferrocenemethanol, including space group and unit cell

dimensions, are not readily available in the public domain through open-access databases like

the Crystallography Open Database (COD). Researchers requiring this information may need

to consult specialized databases such as the Cambridge Structural Database (CSD) or perform

their own single-crystal X-ray diffraction studies.[13][14][15][16][17]

Conclusion
Ferrocenemethanol is a fundamentally important organometallic compound with well-defined

physicochemical and spectroscopic properties. Its utility extends from a reliable standard in

electrochemical studies to a versatile building block for the synthesis of bioactive molecules.

The ability of its ferrocene core to induce oxidative stress and trigger apoptotic pathways in

cancer cells highlights its potential in the development of novel therapeutics. This guide

provides a comprehensive foundation for researchers and professionals working with or

exploring the applications of ferrocenemethanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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